

Technical Guide: Physicochemical Profiling & Synthesis of 3-[(2-Bromophenoxy)methyl]benzoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-[(2-Bromophenoxy)methyl]benzoic acid
CAS No.:	438473-78-0
Cat. No.:	B2608260

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CAS Registry Number: 438473-78-0 Chemical Formula: $C_{14}H_{11}BrO_3$ Molecular Weight: 307.14 g/mol [1]

Executive Summary

3-[(2-Bromophenoxy)methyl]benzoic acid is a meta-substituted benzoic acid derivative featuring an ortho-brominated phenoxy ether linker.[1] This structural motif serves as a critical "hinge" in medicinal chemistry, balancing the lipophilicity of the biaryl ether system with the solubilizing potential of the carboxylic acid tail. It is primarily employed as a building block for Suzuki-Miyaura cross-coupling reactions (via the aryl bromide) or amide coupling (via the carboxylic acid) to generate complex kinase inhibitors or receptor modulators.[1]

Chemical Identity & Molecular Properties

The following data aggregates calculated and consensus-predicted values essential for experimental design.

Table 1: Physicochemical Profile[1][2][3]

Property	Value	Note/Methodology
Exact Mass	305.9892 Da	Based on dominant isotopes (⁷⁹ Br, ¹² C, ¹ H, ¹⁶ O).[1]
Isotopic Distribution	305.99 (50.7%), 307.99 (49.3%)	Distinct 1:1 doublet pattern in MS due to ⁷⁹ Br/ ⁸¹ Br.[1]
cLogP (Lipophilicity)	3.82 ± 0.4	High lipophilicity due to the bromophenyl ether moiety.
pKa (Acidic)	3.85 ± 0.10	Slightly more acidic than benzoic acid (4.[1]20) due to the inductive effect of the phenoxyethyl group.
Topological Polar Surface Area (TPSA)	46.53 Å ²	Indicates good membrane permeability potential (<140 Å ²).[1]
Rotatable Bonds	4	High flexibility in the methylene ether linker.[1]
H-Bond Donors / Acceptors	1 / 3	Carboxylic acid OH / Carbonyl O + Ether O.

Synthetic Relevance & Methodology

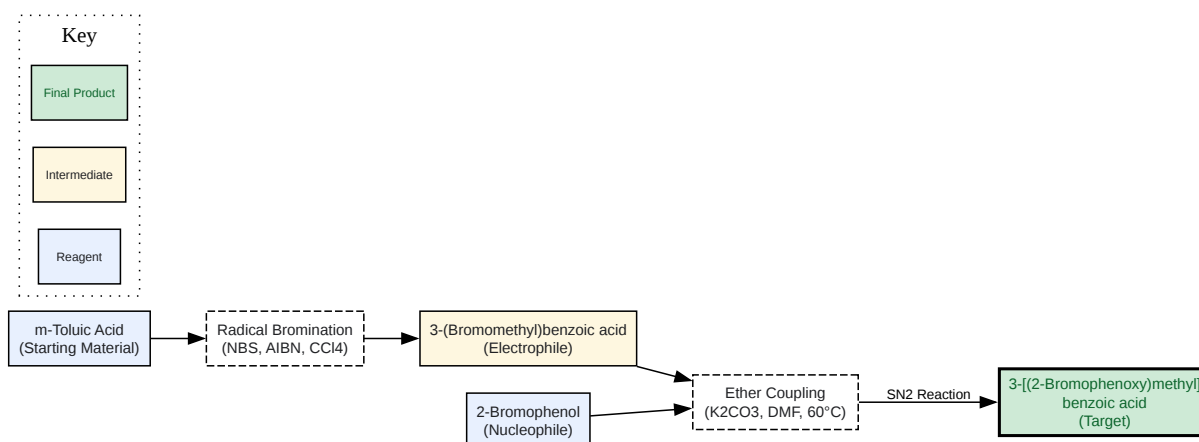
The synthesis of **3-[(2-Bromophenoxy)methyl]benzoic acid** typically follows a convergent pathway involving a Williamson ether synthesis.[1] This route is preferred for its scalability and the availability of precursors.

Core Synthetic Pathway

- Precursor Activation: Radical bromination of m-toluic acid (or its methyl ester) to generate 3-(bromomethyl)benzoic acid.[1]

- Ether Coupling: Nucleophilic substitution of the alkyl bromide by 2-bromophenol under basic conditions.[1]
- Deprotection (Optional): Hydrolysis if the ester protected form was used to prevent self-alkylation.[1]

Visualization: Synthesis Workflow



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Caption: Convergent synthesis via Williamson ether coupling of a benzyl bromide and a substituted phenol.

Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for the characterization and handling of this compound.

Protocol A: Solubility & Stock Preparation

Due to the significant lipophilicity (cLogP ~3.8), this compound is sparingly soluble in water at neutral pH but dissolves readily in organic solvents and basic buffers.

- DMSO Stock (10 mM): Weigh 3.07 mg of solid.[1] Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1] Store at -20°C.
- Aqueous Buffer (pH 7.4): The compound will precipitate in acidic media.[1] For biological assays, dilute the DMSO stock into PBS (pH 7.4). The solubility limit is approximately 50 µM in 1% DMSO/PBS.
 - Critical Step: Ensure the final DMSO concentration does not exceed 1% to prevent enzyme inhibition in downstream assays.

Protocol B: Analytical HPLC Characterization

Objective: Verify purity (>95%) and identity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1]
- Expected Retention: The compound will elute late in the gradient (approx. 7-8 min) due to the hydrophobic bromophenyl and benzyl ether groups.[1]

Protocol C: 1H-NMR Validation

Solvent: DMSO-d6 Key Diagnostic Signals:

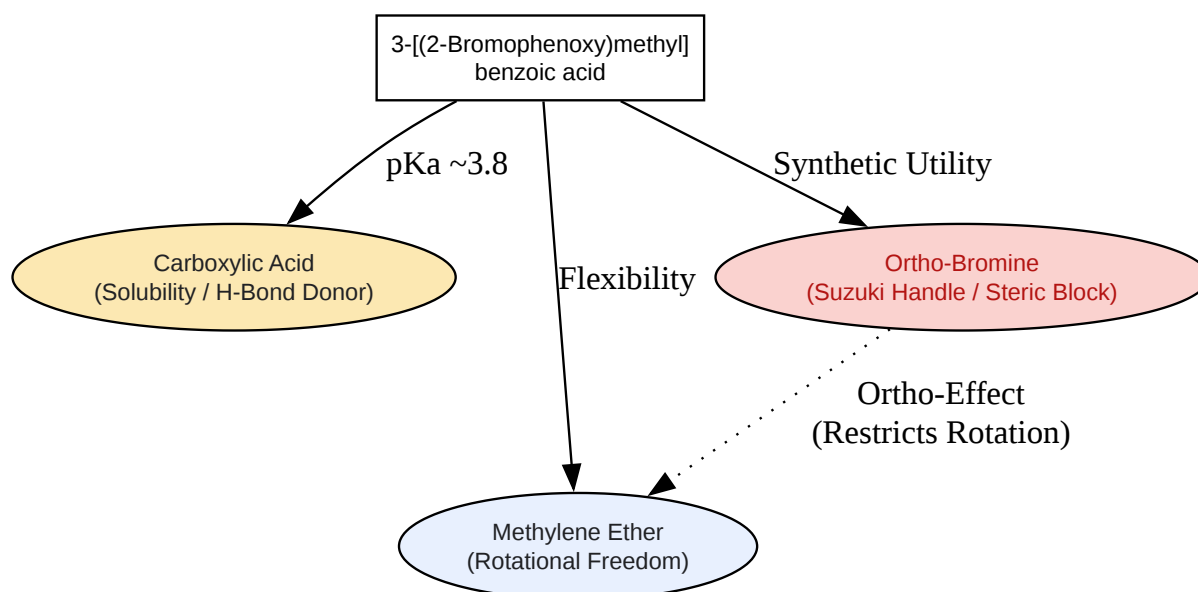
- Carboxylic Acid Proton: Broad singlet at ~13.0 ppm (disappears with D₂O shake).[1]

- Methylene Linker (-CH₂-O-): Sharp singlet at ~5.2 ppm.[1] This is the most distinct signal confirming the ether linkage.
- Aromatic Region (7.0 - 8.0 ppm):
 - Benzoic Ring: Look for the singlet-like signal of the proton between the acid and the ether linker (position 2 of benzoic acid).
 - Phenoxy Ring: The 2-bromo substitution will cause a downfield shift of the adjacent proton (position 3 of phenoxy ring) to ~7.6 ppm.[1]

Structure-Property Relationships (SPR)

Understanding the SPR of this molecule allows for rational optimization in drug design.

Visualization: Pharmacophore Map



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Caption: Functional decomposition of the molecule highlighting regions for chemical modification.

- Ortho-Bromine Effect: The bromine atom at the ortho-position of the phenoxy ring introduces steric bulk, forcing the two aromatic rings to twist out of planarity. This conformation can improve selectivity by mimicking twisted biaryl biological metabolites.[1]
- Acidic Tail: The benzoic acid moiety serves as a "warhead" for forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets.

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